molecular formula C14H14N2O2S B11990499 N'-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide

N'-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide

Cat. No.: B11990499
M. Wt: 274.34 g/mol
InChI Key: YCVKPUFYXAMCAQ-XNTDXEJSSA-N
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Description

N’-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide typically involves the reaction of 1-(4-methoxyphenyl)ethanone with 2-thiophenecarbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in anhydrous ethanol under reflux conditions for a specific duration. The use of concentrated hydrochloric acid as a catalyst has been reported to yield the desired product efficiently .

Industrial Production Methods

While specific industrial production methods for N’-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring or the methoxyphenyl group are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction may produce hydrazide derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N’-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N’-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C14H14N2O2S/c1-10(11-5-7-12(18-2)8-6-11)15-16-14(17)13-4-3-9-19-13/h3-9H,1-2H3,(H,16,17)/b15-10+

InChI Key

YCVKPUFYXAMCAQ-XNTDXEJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)OC

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)OC

Origin of Product

United States

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